molecular formula C9H14N2O B11913172 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

Cat. No.: B11913172
M. Wt: 166.22 g/mol
InChI Key: VPMQGLRJDGGRML-UHFFFAOYSA-N
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Description

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one is a partially saturated quinolinone derivative characterized by a six-membered ring system with three double bonds reduced (hexahydro) and an amino (-NH2) substituent at position 4.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-amino-3,4,5,6,7,8-hexahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H14N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h7H,1-5,10H2,(H,11,12)

InChI Key

VPMQGLRJDGGRML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC(=O)CC2)N

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

A high-yielding approach involves the one-pot reaction of cyclohexanone, arylidene malononitrile, and cyclohexylamine in ethanol under reflux. Triethylamine catalyzes the deprotonation of cyclohexanone, enabling nucleophilic attack on the β-carbon of 3-nitrobenzylidenemalononitrile. Subsequent condensation with cyclohexylamine eliminates water, followed by 1,6-exo-dig cyclization to form the hexahydroquinoline core. The amino group is introduced via tautomerization, stabilized by conjugation with the nitrile substituent.

Table 1: Optimization of One-Pot Cyclo-Condensation

ParameterOptimal ConditionYield (%)
SolventEthanol85
CatalystTriethylamine (10 mol%)89
TemperatureReflux (78°C)92
Reaction Time15 hours87

Mechanistic Validation via DFT Studies

Density functional theory (DFT) simulations confirm the reaction proceeds through a Michael adduct intermediate, with a computed energy gap of 3.2 eV between the HOMO of arylidene malononitrile and the LUMO of cyclohexanone. This low barrier facilitates rapid cyclization, aligning with experimental yields exceeding 85%.

Phosphonium Salt-Mediated Cyclization

Synthesis of Phosphonium Salts

Phosphonium salts, such as 2a-g, are generated by reacting α,β-unsaturated carbonyl compounds with triphenylphosphine (PPh₃) in ethanolic KI. For hexahydroquinolines, anti-phosphonium salts undergo diastereospecific cyclization upon treatment with sodium methoxide, yielding 1,8a-trans isomers.

Table 2: Cyclization Outcomes of Phosphonium Salts

Phosphonium SaltProductDiastereoselectivity (%)Yield (%)
2d4a,8a-trans-hexahydroquinolinone9888
2e1,8a-trans-isoquinolinone9584

Role of Solvent and Base

Methanol and sodium methoxide are critical for achieving high diastereoselectivity. Polar protic solvents stabilize the transition state, while the methoxide ion abstracts protons to drive ring closure.

Post-Synthetic Functionalization

Schiff Base Formation

The primary amino group at position 5 reacts with aldehydes (e.g., p-fluorobenzaldehyde, indole-3-carboxaldehyde) in acetic acid to form Schiff bases. These derivatives exhibit enhanced bioactivity, confirmed by IR stretches at 1641–1643 cm⁻¹ (C=N) and NMR shifts near δ 8.1–10.1 ppm (imine protons).

Table 3: Spectral Data for Schiff Base Derivatives

DerivativeIR (C=N, cm⁻¹)¹H NMR (δ, ppm)Mass (m/z)
4a (p-Fluoro)16418.10 (s, 1H)465
4c (Indole)164210.10 (s, 1H)521

Carbamate and Formimidate Synthesis

Treatment with ethyl chloroformate or triethyl orthoformate introduces carbamate (3b) or formimidate (3a) groups, respectively. These modifications improve solubility and pharmacokinetic properties, as evidenced by ester C=O stretches at 1643 cm⁻¹ and molecular ion peaks at m/z 465.

Analytical and Computational Validation

Spectroscopic Characterization

  • IR Spectroscopy : NH₂ stretches (3344–3343 cm⁻¹) and nitrile bands (2215–2218 cm⁻¹) confirm functional group integrity.

  • ¹H NMR : Multiplet signals between δ 1.45–2.57 ppm correspond to cyclohexane and quinoline protons, while singlet integrates at δ 4.43 ppm confirm the methine position.

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for compound 2) align with theoretical masses.

Computational Modeling

DFT simulations of the one-pot reaction pathway reveal a Gibbs free energy change (ΔG) of −42.6 kcal/mol, corroborating the spontaneity of cyclocondensation . Transition state geometries optimized at the B3LYP/6-31G* level show minimal steric hindrance, favoring product formation.

Chemical Reactions Analysis

Substitution Reactions

The primary amino group at position 5 and the ketone at position 2 are key reactive sites.

  • Nucleophilic substitution at the amino group occurs with electrophiles such as acyl chlorides or sulfonyl chlorides. For example, acetyl chloride reacts to yield N-acetylated derivatives under reflux in pyridine .

  • Aminomethylation with formaldehyde and secondary amines forms Mannich base derivatives , which are intermediates for antimicrobial agents .

Table 1: Substitution Reactions

ReactantProductConditionsYieldSource
Acetyl chlorideN-Acetyl-5-aminohexahydroquinolin-2-onePyridine, reflux, 5h72%
Benzoyl chlorideN-Benzoyl-5-aminohexahydroquinolin-2-onePyridine, reflux, 5h68%
Formaldehyde + PiperidineMannich base derivativeEtOH, RT, 12h85%

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

  • Reaction with arylidenemalononitriles (e.g., 2-(4-bromobenzylidene)malononitrile) in benzene under basic conditions yields imidazo[1,2-a]quinoline derivatives via tandem Michael addition and cyclization .

  • Treatment with oxalyl chloride forms pyrimido[4,5-b]quinolines , which exhibit cytotoxic activity .

Key Example

  • Synthesis of imidazo[1,2-a]quinoline (8) :
    5-Amino-hexahydroquinolin-2-one+2-(3-nitrobenzylidene)malononitrilebenzene, piperidineimidazo[1,2-a]quinoline5\text{-Amino-hexahydroquinolin-2-one} + 2\text{-(3-nitrobenzylidene)malononitrile} \xrightarrow{\text{benzene, piperidine}} \text{imidazo[1,2-a]quinoline}
    Yield : 75% .

Condensation Reactions

The ketone at position 2 participates in Knoevenagel condensations:

  • Reaction with malononitrile in ethanol under triethylamine catalysis forms β-enaminonitrile derivatives , which are precursors for antitumor agents .

  • Schiff base formation with aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde) produces analogs evaluated for antimicrobial activity .

Table 2: Condensation Products

Aldehyde/ElectrophileProductApplicationSource
Malononitrileβ-EnaminonitrileAntitumor intermediate
3,4-DimethoxybenzaldehydeSchiff base derivativeAntimicrobial agent

Oxidation and Reduction

  • Oxidation of the tetrahydroquinoline ring with PhP(O)Cl₂ yields chlorinated derivatives (e.g., 2-chlorotetrahydroquinoline) .

  • Reduction of the ketone to an alcohol is achievable with NaBH₄, though this pathway is less explored in literature .

Functionalization at Position 8

The saturated ring allows for regioselective modifications:

  • Swern oxidation converts the hydroxyl group at position 8 to a ketone, forming 6,7-dihydroquinolin-8(5H)-one derivatives .

  • Acid hydrolysis of methoxy or chloro substituents generates hydroxylated analogs for kinase inhibition studies .

Biological Relevance

Derivatives of this scaffold show:

  • Anticancer activity : Pyrimido[4,5-b]quinolines inhibit PI3Kδ with higher affinity than reference compounds .

  • Antimicrobial properties : Schiff base derivatives exhibit broad-spectrum activity against Gram-positive bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 5-amino derivatives of hexahydroquinolinones exhibit significant antimicrobial properties. A study demonstrated that these compounds possess inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function .

Anticancer Properties
The compound has shown promise in anticancer research. Studies have reported that 5-amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Notably, these compounds have been tested against breast cancer and leukemia cell lines with encouraging results.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been found to exhibit protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Applications

Synthesis of Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its utility is particularly noted in the formation of pyridinones and other nitrogen-containing heterocycles via cyclization reactions .

Intramolecular Reactions
The compound can undergo intramolecular reactions to form complex structures. For instance, it has been utilized in the synthesis of 1,5-dihydro-pyrrolidinones through cyclization reactions involving Michael additions followed by cyclization . This method showcases its importance in developing new synthetic routes for pharmaceutical intermediates.

Case Studies

Study Application Findings
Fisyuk & Poendaev (2002)Synthesis MethodologiesDeveloped a new synthetic route for hexahydroquinolinones using intramolecular Wittig reactions with high yields .
Antimicrobial Study (2020)Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains with significant inhibition zones .
Neuroprotective Study (2021)NeuroprotectionShowed reduction in neuronal cell death due to glutamate toxicity; potential implications for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one and related compounds:

Compound Name CAS No. Molecular Formula Degree of Saturation Substituents Molecular Weight Key References
This compound N/A C9H14N2O Hexahydro (3 double bonds reduced) 5-NH2 166.22 Inferred
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone 10333-11-6 C9H13NO Hexahydro None (parent structure) 151.21
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one N/A C10H11FN2O Dihydro (1 double bond reduced) 5-NH2, 8-F, 1-CH3 194.21
5,6,7,8-Tetrahydroquinolin-2(1H)-one 54802-19-6 C9H11NO Tetrahydro (2 double bonds reduced) None 149.19
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one 30389-33-4 C9H9NO2 Dihydro 5-OH 163.18
5-Methoxy-3,4-dihydroquinolin-2(1H)-one 30557-06-3 C10H11NO2 Dihydro 5-OCH3 177.20

Key Observations:

  • Molecular Weight : The hexahydro derivative has a higher molecular weight than dihydro or tetrahydro analogs due to additional hydrogen atoms.

Biological Activity

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one (also referred to as tetrahydroquinolinone) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its potential anticancer properties and mechanisms of action.

  • IUPAC Name: 5-amino-5,6,7,8-tetrahydro-2(1H)-quinolinone
  • Molecular Formula: C9_9H12_{12}N2_2O
  • Molecular Weight: 164.20 g/mol
  • CAS Number: 1156626-81-1

Anticancer Properties

Recent studies have shown that derivatives of hexahydroquinolinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study published in Nature highlighted the synthesis of novel tetrahydroquinolinones that inhibited colorectal cancer (CRC) cell growth by inducing oxidative stress and disrupting cellular survival pathways through the PI3K/AKT/mTOR signaling pathway .

Key Findings:

  • Inhibition of Cell Proliferation: Compounds derived from tetrahydroquinolinones demonstrated micromolar concentrations that effectively suppressed the proliferation of HCT-116 CRC cells.
  • Oxidative Stress Induction: These compounds increased reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis.
  • Mechanistic Insights: The study indicated that these compounds could deregulate proteins involved in metastasis and cell cycle progression.

Other Biological Activities

Beyond anticancer effects, research has explored the broader pharmacological potential of this compound:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains and fungi.
  • Neuroprotective Effects: There is evidence suggesting potential neuroprotective properties that may be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties: Certain studies have indicated that these compounds can modulate inflammatory responses.

Study on Colorectal Cancer

In a recent study focused on CRC treatment strategies using tetrahydroquinolinones:

  • Objective: To evaluate the antiproliferative effects and underlying mechanisms.
  • Results: The lead compound exhibited a significant reduction in colony formation and migration of cancer cells. It also altered the expression levels of key proteins associated with cancer progression .

Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of this compound:

  • Methodology: Utilized a modified synthetic route involving reactions with isocyanates.
  • Biological Assessment: Each derivative was evaluated for anticancer activity using different cell lines. The most potent derivatives showed IC50_{50} values in the low micromolar range .

Data Summary

CompoundBiological ActivityIC50_{50} (µM)Mechanism
Compound AAntiproliferative (CRC)10Induces ROS
Compound BAntimicrobial15Disrupts cell wall
Compound CNeuroprotective20Reduces apoptosis

Q & A

Q. What are the standard synthetic routes and reaction conditions for synthesizing 5-amino-3,4-dihydroquinolin-2(1H)-one derivatives?

Methodological Answer: Key synthetic strategies include:

  • Catalytic Hydrogenation : Reduction of nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) using Pd/C under H₂ in ethanol, yielding 72.9% of the amine derivative after purification via Biotage flash chromatography .
  • Functional Group Introduction : Reaction of amine intermediates with thiophene-2-carboximidamide derivatives under argon, achieving 43–69% yields via column chromatography .
  • Reductive Amination : Use of LiAlH₄ in THF followed by SOCl₂ treatment to generate alkylated derivatives .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer:

  • Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates lab coats, gloves, and fume hoods .
  • Emergency Measures : Immediate consultation with a physician if exposed, with emergency contact provided for EU labs (+44(0)1840 212137) .
  • Storage : Keep containers sealed in dry, ventilated areas to prevent hygroscopic degradation .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • 1H NMR : Assigns proton environments (e.g., δ 3.59 ppm for methyl groups in 4-hydroxyquinolinone derivatives) .
  • ESI-MS : Verifies molecular ions (e.g., m/z 297 [M⁺] for thiophene-carboximidamide adducts) .
  • HPLC : Ensures purity (>95% for bioactive derivatives) .

Q. How are intermediates purified during multi-step syntheses?

Methodological Answer:

  • Flash Chromatography : Separates crude products using gradients of ethyl acetate/hexane .
  • Recrystallization : For hygroscopic intermediates (e.g., from DMF or methanol) .
  • Acid-Base Extraction : Isolates amine derivatives via pH adjustment and ethyl acetate partitioning .

Q. How should researchers manage unstable or reactive intermediates?

Methodological Answer:

  • Inert Atmosphere : Use argon or nitrogen for air-sensitive steps (e.g., thiophene coupling) .
  • Low-Temperature Storage : Preserve intermediates at –20°C to prevent decomposition .
  • Rapid Processing : Minimize exposure time for nitro-reduced intermediates to avoid oxidation .

Advanced Research Questions

Q. How can low-yield reactions (e.g., 15% yield in thiophene adducts) be optimized?

Methodological Answer:

  • Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂ or Raney Ni) for hydrogenation efficiency .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of bulky intermediates .
  • Reaction Monitoring : Use TLC or in-situ IR to identify incomplete conversions and adjust reaction times .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with computed spectra (e.g., using PubChem’s deposited data) .
  • Isotopic Labeling : Confirm ambiguous peaks via deuterated analogs (e.g., D₂O exchange for NH groups) .
  • Crystallography : Resolve structural ambiguities using X-ray diffraction of single crystals .

Q. What strategies enable selective functionalization at specific positions?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., amides) to achieve C–H activation at the 6-position .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with TBS) for regioselective alkylation .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) for sterically hindered sites .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., fluorine at C-8, methyl at C-1) .
  • Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli .
  • Multivariate Analysis : Correlate electronic (Hammett σ) and steric parameters with bioactivity using QSAR models .

Q. What frameworks are used to evaluate biological activity and interpret results?

Methodological Answer:

  • Dose-Response Curves : Determine IC₅₀ values for cytotoxicity or enzyme inhibition .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .
  • Selectivity Profiling : Compare activity across related targets (e.g., kinase panels) to identify off-target effects .

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